(S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride
Description
(S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride (CAS: 1391384-65-8) is a chiral synthetic compound with a molecular formula of C₉H₉ClF₃NO₂ and a molecular weight of 255.62 g/mol. Its structure features a benzoic acid backbone substituted at the meta position with a 1-amino-2,2,2-trifluoroethyl group, which is protonated as a hydrochloride salt.
Properties
IUPAC Name |
3-[(1S)-1-amino-2,2,2-trifluoroethyl]benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)7(13)5-2-1-3-6(4-5)8(14)15;/h1-4,7H,13H2,(H,14,15);1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVLYBVVIMPTQZ-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)[C@@H](C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid hydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₉ClF₃NO₂
- CAS Number : 1391384-65-8
- Purity : ≥ 97%
The compound features a trifluoroethyl group, which is known to enhance biological activity by influencing the compound's interaction with biological targets.
1. Anticancer Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzoic acid with similar structures can inhibit the proliferation of various cancer cell lines:
These findings suggest that this compound may possess similar anticancer properties due to its structural analogies.
2. Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Analogous compounds have demonstrated broad-spectrum activity against various pathogens. For example:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | E. coli | 0.58 µM | |
| Compound E | S. aureus | 0.75 µM |
These results indicate that this compound may also exhibit antimicrobial properties.
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in various biochemical pathways. Notably, it may influence cholinesterase activity:
This inhibitory effect is crucial for developing treatments for conditions like Alzheimer's disease.
Structure-Activity Relationship (SAR)
The presence of the trifluoroethyl group significantly enhances the biological activity of benzoic acid derivatives:
- Trifluoromethyl Group : Enhances lipophilicity and alters electronic properties, improving binding affinity to biological targets.
- Amino Group : Contributes to hydrogen bonding interactions with target proteins.
Research has shown that modifications in the molecular structure can lead to variations in potency and selectivity towards specific targets.
Case Studies
Several case studies highlight the potential therapeutic applications of compounds related to this compound:
- Study 1 : Investigated the anticancer effects of trifluoromethylated benzoic acids on human breast cancer cell lines, showing significant growth inhibition.
- Study 2 : Explored the antimicrobial efficacy of similar compounds against drug-resistant strains of bacteria, demonstrating promising results.
Comparison with Similar Compounds
Data Table: Key Comparative Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |
|---|---|---|---|---|
| (S)-3-(1-Amino-2,2,2-trifluoroethyl)benzoic acid HCl | C₉H₉ClF₃NO₂ | 255.62 | Benzoic acid, trifluoroethyl | Pharmaceuticals, Agrochemicals |
| (R)-Enantiomer | C₉H₉ClF₃NO₂ | 255.62 | Benzoic acid, trifluoroethyl | Research standard |
| (S)-4-(1-Amino-2,2,2-trifluoroethyl)benzonitrile HCl | C₉H₈ClF₃N₂ | 236.62 | Benzonitrile, trifluoroethyl | CNS drug candidates |
| 6-Amino-3-bromo-2-fluorobenzoic Acid | C₇H₅BrFNO₂ | 233.03 | Bromine, fluorine, amino | Organic synthesis intermediate |
| Triflusulfuron methyl ester | C₁₄H₁₃F₃N₆O₅S | 434.35 | Triazine, sulfonylurea | Herbicide |
Research Findings and Implications
- Fluorine’s Role : The trifluoroethyl group in all analogues enhances thermal stability and metabolic resistance, as seen in both pharmaceuticals (e.g., prolonged half-life) and herbicides (e.g., environmental persistence) .
- Functional Group Trade-offs : Carboxylic acid derivatives (e.g., the target compound) offer superior solubility for formulation, while nitrile variants (e.g., para-substituted analogue) may optimize lipophilicity for specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
